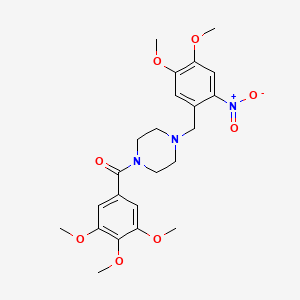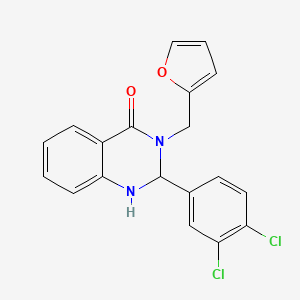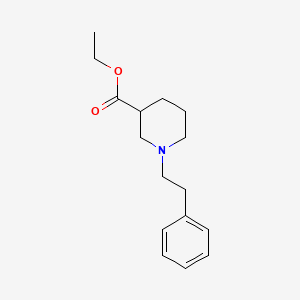
1-(4,5-dimethoxy-2-nitrobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DOTMP is a piperazine derivative that has been synthesized for its potential use in various scientific research applications. It is a highly complex molecule that has shown promising results in various studies. Due to its unique structure, DOTMP has been found to exhibit a wide range of biological activities that make it an attractive candidate for further research.
Mechanism of Action
The mechanism of action of DOTMP is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. DOTMP has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DOTMP has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer activity, DOTMP has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial activity. It has also been shown to have a positive effect on the cardiovascular system.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DOTMP in lab experiments is its potent biological activity. This makes it an attractive candidate for the development of new drugs and therapies. However, one of the limitations of using DOTMP is its complex structure, which can make it difficult to synthesize and purify.
Future Directions
There are many potential future directions for research on DOTMP. One area of research is the development of new anticancer drugs based on DOTMP. Another area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of DOTMP and its potential use in other scientific research applications.
In conclusion, DOTMP is a highly complex molecule that has shown promising results in various scientific research applications. Its unique structure and potent biological activity make it an attractive candidate for further research. While there are still many unanswered questions about the mechanism of action and potential applications of DOTMP, it is clear that this compound has the potential to make a significant impact in the field of scientific research.
Synthesis Methods
DOTMP can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone with piperazine in the presence of a base. The resulting product is then treated with 3,4,5-trimethoxybenzoyl chloride to obtain DOTMP. The synthesis method can be further optimized to improve the yield and purity of the final product.
Scientific Research Applications
DOTMP has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its use in cancer therapy. DOTMP has been found to exhibit potent cytotoxic activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
properties
IUPAC Name |
[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O8/c1-30-18-12-16(17(26(28)29)13-19(18)31-2)14-24-6-8-25(9-7-24)23(27)15-10-20(32-3)22(34-5)21(11-15)33-4/h10-13H,6-9,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIKOMZQLGRJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4987435.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline](/img/structure/B4987447.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4987456.png)
![4-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4987460.png)
![6,7-dimethoxy-3-[(3-nitrophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4987466.png)
![dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate](/img/structure/B4987473.png)


![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B4987495.png)
![4-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4987498.png)

![2-methoxy-N-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4987503.png)
